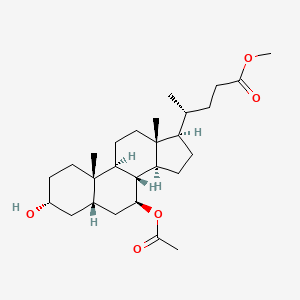

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is a biochemical compound with the molecular formula C27H44O5 and a molecular weight of 448.64 g/mol . It is a derivative of ursodeoxycholic acid, a bile acid found in the human body. This compound is primarily used in research settings, particularly in the fields of proteomics and bile acid synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. One common method includes the use of acetic anhydride and a catalyst such as pyridine to acetylate the hydroxyl group at the 7th position of ursodeoxycholic acid. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its application in research and potential therapeutic uses .

Análisis De Reacciones Químicas

Types of Reactions

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the ester group, potentially converting it back to the corresponding alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of ursodeoxycholic acid, which can be further utilized in biochemical research and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Biochemical Properties

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is primarily utilized in the synthesis of bile acids and other complex organic molecules. Its unique acetylation and esterification enhance its stability and solubility, making it a valuable reactant in biochemical research.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : This process can yield various derivatives depending on the oxidizing agent used.

- Reduction : The ester group may be modified to regenerate the corresponding alcohol.

- Substitution : The acetyl group can be substituted with other functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways, gene expression, and metabolic functions. It has been shown to affect the activity of enzymes involved in bile acid synthesis, thereby impacting metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding interactions. It acts as a reactant for enzymes such as 12α-hydroxysteroid dehydrogenase, facilitating the oxidation of hydroxyl groups to form bile acid derivatives. These derivatives are crucial for various metabolic processes.

Scientific Research Applications

The applications of this compound span multiple disciplines:

- Chemistry : Used as a reactant in synthesizing bile acids and other complex organic molecules.

- Biology : Studied for its role in cellular processes and potential therapeutic effects on liver diseases.

- Medicine : Ongoing research explores its efficacy in treating liver diseases and conditions related to bile acid metabolism .

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of a hybrid compound involving this compound. Results indicated that this hybrid displayed significant potency against hepatocellular carcinoma cells while exhibiting lower cytotoxicity towards normal cells. Mechanistic studies revealed that it induced apoptosis through reactive oxygen species generation and mitochondrial membrane potential loss .

- Liver Disease Treatment : Clinical trials have shown that ursodeoxycholic acid, closely related to this compound, may improve liver function in patients with primary biliary cirrhosis. Significant reductions in serum bilirubin and liver enzyme levels were observed among participants receiving treatment .

Mecanismo De Acción

The mechanism of action of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acid receptors and enzymes involved in bile acid synthesis and metabolism. The compound can modulate the activity of these receptors and enzymes, thereby influencing various physiological processes . Its molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases.

Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications.

Lithocholic Acid: A bile acid with distinct biological activities.

Uniqueness

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. These modifications enhance its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester (7-O-Ac-UDCA-ME) is a derivative of Ursodeoxycholic Acid (UDCA), a bile acid known for its therapeutic properties, particularly in hepatobiliary disorders. This compound has garnered attention for its potential biological activities, including cytoprotection, anti-inflammatory effects, and anticancer properties. This article reviews the biological activity of 7-O-Ac-UDCA-ME, supported by recent research findings, case studies, and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H42O4 |

| Molecular Weight | 398.58 g/mol |

| CAS Number | 75672-24-1 |

| Structure | Chemical Structure |

The biological activity of 7-O-Ac-UDCA-ME is primarily attributed to its interaction with cellular pathways involved in apoptosis, inflammation, and cell proliferation. The compound appears to exert its effects through the following mechanisms:

- Cytoprotection : It protects hepatocytes from apoptosis induced by toxic agents, likely through modulation of mitochondrial pathways.

- Anti-inflammatory Effects : It reduces the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory liver diseases.

- Anticancer Activity : Preliminary studies indicate that 7-O-Ac-UDCA-ME may inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis.

Cytoprotective Effects

A study demonstrated that 7-O-Ac-UDCA-ME significantly reduced liver injury markers in animal models subjected to toxic insults. The compound was found to decrease serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective effects.

Anti-inflammatory Activity

Research involving inflammatory models showed that treatment with 7-O-Ac-UDCA-ME led to a marked reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may modulate inflammatory responses effectively.

Anticancer Studies

In vitro studies have shown that 7-O-Ac-UDCA-ME exhibits significant anticancer activity against HepG2 and Huh-7 liver cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of UDCA itself, indicating enhanced potency.

| Cell Line | IC50 (µM) | Comparison to UDCA |

|---|---|---|

| HepG2 | 10.6 | ~4-fold more potent |

| Huh-7 | 1.00 | ~23-fold more potent |

Case Studies

- Nonalcoholic Steatohepatitis (NASH) : A clinical trial investigated the effects of UDCA derivatives, including 7-O-Ac-UDCA-ME, on patients with NASH. Results indicated improvements in liver histology and reductions in inflammatory markers.

- Cholestatic Liver Diseases : Patients treated with UDCA derivatives showed significant improvements in liver function tests and symptom relief, suggesting a potential role for 7-O-Ac-UDCA-ME in managing cholestatic conditions.

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.